molecular formula C30H30O6 B14634084 4,4'-Bis(benzyloxy)-2,2',6,6'-tetramethoxy-1,1'-biphenyl CAS No. 57290-95-6

4,4'-Bis(benzyloxy)-2,2',6,6'-tetramethoxy-1,1'-biphenyl

Cat. No.: B14634084
CAS No.: 57290-95-6
M. Wt: 486.6 g/mol
InChI Key: XHCLYGTVECLMJR-UHFFFAOYSA-N
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Description

4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C28H28O6 It is a biphenyl derivative characterized by the presence of benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxy-2,2’,6,6’-tetramethoxy-1,1’-biphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl depends on its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(benzyloxy)biphenyl
  • 4,4’-Dimethoxy-1,1’-biphenyl
  • 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl

Uniqueness

4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is unique due to the combination of benzyloxy and methoxy groups on the biphenyl core. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-donating methoxy groups and bulky benzyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

57290-95-6

Molecular Formula

C30H30O6

Molecular Weight

486.6 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-phenylmethoxyphenyl)-1,3-dimethoxy-5-phenylmethoxybenzene

InChI

InChI=1S/C30H30O6/c1-31-25-15-23(35-19-21-11-7-5-8-12-21)16-26(32-2)29(25)30-27(33-3)17-24(18-28(30)34-4)36-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3

InChI Key

XHCLYGTVECLMJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C2=C(C=C(C=C2OC)OCC3=CC=CC=C3)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

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